1-[(2,5-dimethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine
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Overview
Description
1-[(2,5-dimethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dimethoxyphenylmethyl group and a 2-fluorophenylmethyl group. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dimethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine typically involves the reaction of 1-(2,5-dimethoxyphenyl)methanamine with 1-(2-fluorophenyl)methanamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Commonly used catalysts include palladium or platinum-based catalysts, which facilitate the coupling of the two amine groups to form the piperazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-dimethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the original functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
1-[(2,5-dimethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs for the treatment of neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and activity. This interaction can lead to various pharmacological effects, including changes in mood, perception, and cognition. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,5-dimethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine
- 1-[(2,5-dimethoxyphenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine
- 1-[(2,5-dimethoxyphenyl)methyl]-4-[(2-bromophenyl)methyl]piperazine
Uniqueness
1-[(2,5-dimethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine is unique due to the presence of both the 2,5-dimethoxyphenylmethyl and 2-fluorophenylmethyl groups. This combination of functional groups imparts distinct chemical and pharmacological properties to the compound, making it a valuable candidate for various research and industrial applications. The fluorine atom, in particular, can enhance the compound’s stability and bioavailability, contributing to its potential therapeutic efficacy.
Properties
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2/c1-24-18-7-8-20(25-2)17(13-18)15-23-11-9-22(10-12-23)14-16-5-3-4-6-19(16)21/h3-8,13H,9-12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVQHLXEIKCDEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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